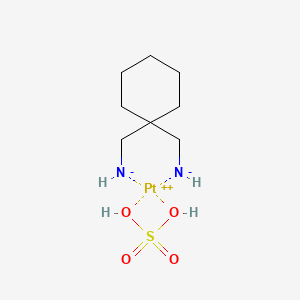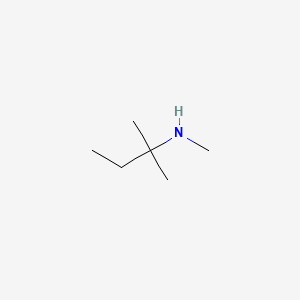
2-(4-Methylphenyl)propan-1-ol
Overview
Description
“2-(4-Methylphenyl)propan-1-ol” is a monoterpenoid . It is a secondary alcohol derivative .
Synthesis Analysis
This compound can be prepared by the reduction of 4′-methylpropiophenone . Its racemic form can be resolved by oxidative kinetic resolution in the presence of chiral polymeric Mn (III) salen complexes .Molecular Structure Analysis
The molecular formula of “2-(4-Methylphenyl)propan-1-ol” is C10H14O . The InChI string representation of its structure is InChI=1S/C10H14O/c1-8-3-5-10 (6-4-8)9 (2)7-11/h3-6,9,11H,7H2,1-2H3 .Chemical Reactions Analysis
As an alcohol, “2-(4-Methylphenyl)propan-2-ol” can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .Physical And Chemical Properties Analysis
“2-(4-Methylphenyl)propan-1-ol” is a clear colorless to pale yellow liquid with an herbaceous celery-like odor . It is slightly soluble in water . The molecular weight is 150.22 .Scientific Research Applications
Structural Characterization and Computational Studies
2-(4-Methylphenyl)propan-1-ol has been studied for its structural properties using X-ray diffraction and computational methods like Density Functional Theory (DFT). These studies provide valuable insights into the molecular structure and bonding characteristics of compounds like 2-(4-Methylphenyl)propan-1-ol, which are critical for understanding their chemical behavior and potential applications in various fields (Nycz et al., 2011).
Catalytic Applications
This compound has been explored in catalytic applications, particularly in the transformation of related chemical structures. For instance, the transformation of 1-(2-Aminophenyl)propan-2-ol under specific conditions has been studied, showcasing the potential of 2-(4-Methylphenyl)propan-1-ol and its derivatives in catalytic processes (Bernas et al., 2015).
Involvement in Chemical Synthesis
2-(4-Methylphenyl)propan-1-ol is involved in various chemical synthesis processes. For example, it plays a role in the synthesis of complex organic compounds and pharmaceuticals, as evidenced by research on synthesizing and studying the properties of related compounds (Čižmáriková et al., 2020).
Role in Chemical Reactions
Studies have shown that 2-(4-Methylphenyl)propan-1-ol undergoes various chemical reactions, leading to the formation of different compounds. This includes evidence of 1,5- and 1,6-cyclisation via its intermediates, indicating its versatility in organic synthesis (Goosen et al., 1993).
Lipase-Catalyzed Reactions
The compound is also a subject of interest in enzymatic processes. Lipase-catalyzed kinetic resolution of racemic mixtures involving derivatives of 2-(4-Methylphenyl)propan-1-ol demonstrates its potential in producing enantiomerically pure compounds, which is crucial in pharmaceutical applications (Shafioul & Cheong, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that this compound may have potential applications in the treatment of hepatitis b virus (hbv) infections .
Mode of Action
It affects the cell membrane causing alteration of membrane fluidity and leakage, enters the cytoplasm and destroys the inner structure of the cell molecules and of the cytoplasm’s proteins . It similarly interacts with corresponding viral structures .
Biochemical Pathways
It is suggested that this compound may interfere with the normal replication of hbv, thereby inducing abnormal viral replication and leading to antiviral effects .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
It is suggested that this compound may induce abnormal viral replication in hbv, leading to antiviral effects . This could potentially disrupt viral assembly or disassembly, or affect viral maturation or viral release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylphenyl)propan-1-ol. For instance, temperature can affect the rate of chemical reactions and thus the efficacy of the compound . .
properties
IUPAC Name |
2-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFDIFDNDWRHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018187 | |
| Record name | p-Cymen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4371-50-0 | |
| Record name | p-Cymen-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cymen-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cymen-9-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Cymen-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenyl)-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034846 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)










